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Introduction
The neutrophil oxidative burst, or respiratory burst, is a critical component of the innate immune

response, characterized by the rapid production and release of reactive oxygen species (ROS)

to kill invading pathogens like bacteria and fungi.[1][2] This process is primarily mediated by the

nicotinamide adenine dinucleotide phosphate (NADPH) oxidase enzyme complex.[1][3]

Dysregulation of the oxidative burst is associated with various immunodeficiencies, such as

Chronic Granulomatous Disease (CGD), making its measurement a crucial diagnostic and

research tool.[4][5]

The dihydrorhodamine 123 (DHR123) assay is a widely used and reliable method for

quantifying neutrophil oxidative burst activity using flow cytometry.[5][6] The principle of the

assay is based on the oxidation of the non-fluorescent, cell-permeable DHR123 into the highly

fluorescent compound Rhodamine 123 (R123).[5][7] This conversion is mediated by ROS,

particularly hydrogen peroxide (H₂O₂) in the presence of intracellular peroxidases, allowing for

a quantitative assessment of ROS production on a single-cell level.[1][7]
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Neutrophil activation is initiated by various stimuli, including pathogen-associated molecular

patterns (PAMPs) like N-formyl-Met-Leu-Phe (fMLP) or pharmacological agents like Phorbol

12-Myristate 13-Acetate (PMA).[1]

Receptor-Mediated Activation (e.g., fMLP): fMLP binds to G-protein coupled receptors

(GPCRs), triggering downstream signaling cascades.[1] This involves the activation of

Phospholipase C-γ2 (PLC-γ2), leading to the generation of diacylglycerol (DAG) and the

release of intracellular calcium (Ca²⁺).[2][3]

Direct PKC Activation (e.g., PMA): PMA is a potent activator that bypasses receptor-proximal

events by directly activating Protein Kinase C (PKC).[8]

Both pathways converge on the assembly and activation of the multi-protein NADPH oxidase

complex at the cell membrane.[2][9] Activated NADPH oxidase catalyzes the transfer of an

electron from NADPH to molecular oxygen (O₂), generating the superoxide anion (O₂⁻).[1][2]

Superoxide is then rapidly converted to other ROS, including hydrogen peroxide (H₂O₂).[1][9] It

is the H₂O₂, in conjunction with cellular peroxidases, that oxidizes DHR123 to fluorescent

R123, which is then detected by flow cytometry.[1][5][7]

Signaling Pathway for DHR123 Oxidation

Stimuli Cellular Activation

ROS Production & Dye Oxidation

fMLP GPCR

PMA

PKC

Direct Activation

PLC-γ2 Ca²⁺ / DAG NADPH Oxidase
(Inactive)

Assembly &
Activation

NADPH Oxidase
(Active)

Assembly &
Activation

Superoxide (O₂⁻)

Catalyzes

O₂

H₂O₂

Dismutation

Myeloperoxidase

Rhodamine 123
(Green Fluorescence)Oxidizes DHR123

DHR123
(Non-fluorescent)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4214271/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4214271/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2000813/
https://pubmed.ncbi.nlm.nih.gov/17932569/
https://www.mdpi.com/1422-0067/22/23/12899
https://pmc.ncbi.nlm.nih.gov/articles/PMC2000813/
https://ashpublications.org/blood/article/126/26/2842/34777/Neutrophil-oxidative-burst-activates-ATM-to
https://pmc.ncbi.nlm.nih.gov/articles/PMC4214271/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2000813/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4214271/
https://ashpublications.org/blood/article/126/26/2842/34777/Neutrophil-oxidative-burst-activates-ATM-to
https://pmc.ncbi.nlm.nih.gov/articles/PMC4214271/
https://turkishimmunology.org/wp-content/uploads/2025/04/TJI-13-1-574.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5368967/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Signaling cascade from stimulus to DHR123 oxidation in neutrophils.

Experimental Protocols
Two primary protocols are presented: one for isolated neutrophils, which provides a pure cell

population, and a more rapid method using whole blood.

Protocol 1: Assay Using Isolated Human Neutrophils
This method is recommended for applications requiring a pure neutrophil population,

minimizing interference from other blood cells.

A. Materials and Reagents

Equipment: Flow cytometer with 488 nm laser, refrigerated centrifuge, water bath,

hemocytometer, light microscope.

Reagents:

Anticoagulant: Sodium or Lithium Heparin.[10]

Neutrophil Isolation Medium: Density gradient medium (e.g., Ficoll-Paque™, Dextran).[11]

[12]

Buffers: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[1]

Red Blood Cell (RBC) Lysis Buffer: 0.2% NaCl followed by 1.6% NaCl, or commercial lysis

buffer.[13]

Dihydrorhodamine 123 (DHR123): Stock solution in DMSO (e.g., 30 mM), store at -80°C.

[1]

Stimulants:

Phorbol 12-Myristate 13-Acetate (PMA): Stock in DMSO, working solution prepared in

buffer.[10][14]
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N-formyl-Met-Leu-Phe (fMLP): Stock in DMSO, working solution prepared in buffer.[1][6]

Stopping Solution: Cold PBS or HBSS.

B. Neutrophil Isolation

Collect whole blood in heparinized tubes.

Isolate polymorphonuclear neutrophils (PMNs) using a density gradient separation method

(e.g., Dextran sedimentation followed by Ficoll gradient).[11][12]

After centrifugation, carefully collect the neutrophil layer.[12]

Perform hypotonic lysis to remove any remaining RBCs.[13]

Wash the purified neutrophils twice with cold HBSS.[1]

Resuspend the cell pellet in HBSS, perform a cell count, and assess viability (should be

>95%).

Adjust the cell concentration to 1 x 10⁷ cells/mL in HBSS.[1]

C. DHR123 Assay Protocol

In flow cytometry tubes, add 100 µL of the isolated neutrophil suspension (1 x 10⁶ cells).

Prepare a working solution of DHR123 in HBSS. Add DHR123 to each tube to a final

concentration of 5 µM.[5]

Incubate the tubes for 5-15 minutes at 37°C in a water bath.[1][14]

Add the desired stimulus (e.g., PMA to a final concentration of 100-200 nM or fMLP to 100

nM). For the unstimulated (negative) control, add an equivalent volume of HBSS.[1][14]

Incubate for 15-20 minutes at 37°C.[1] Incubation time may need optimization depending on

the stimulus.[5]

Stop the reaction by adding 1 mL of cold HBSS and placing the tubes on ice for at least 10

minutes.[1]
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Centrifuge the tubes at 425 x g for 5 minutes at 4°C.[1]

Discard the supernatant and resuspend the cell pellet in 500 µL of cold HBSS or flow

cytometry buffer.

Analyze the samples on a flow cytometer as soon as possible, measuring green

fluorescence in the FL1 channel (or equivalent, ~530 nm).[1][15]

Protocol 2: Assay Using Human Whole Blood
This protocol is faster as it omits the neutrophil isolation step and is suitable for screening

purposes.[16][17]

A. DHR123 Assay Protocol (Whole Blood)

Collect whole blood in heparinized tubes. Use within two hours of collection.[14]

To a flow cytometry tube, add 100 µL of fresh whole blood.[14][16]

Add DHR123 to a final concentration of 5 µM.

Incubate for 15 minutes at 37°C.[14]

Add the desired stimulus (e.g., PMA) or buffer for the control tube.

Incubate for 20-45 minutes at 37°C.[1][14]

Stop the reaction by placing tubes on ice.[1]

Add 2 mL of RBC Lysis Buffer to each tube and incubate for 10-20 minutes at room

temperature.[6][14]

Centrifuge at 500 x g for 5-10 minutes.[14]

Carefully aspirate the supernatant and resuspend the leukocyte pellet in 500 µL of flow

cytometry buffer.

Analyze immediately by flow cytometry.
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Caption: Step-by-step workflow for the DHR123 neutrophil oxidative burst assay.

Data Presentation and Analysis
Gating: On a forward scatter (FSC) vs. side scatter (SSC) plot, identify and gate the

neutrophil population, which is characterized by high side scatter and intermediate forward

scatter.[14]

Histogram Analysis: Create a histogram of the FL1 (green fluorescence) channel for the

gated neutrophil population. The fluorescence intensity of stimulated samples will show a

rightward shift compared to the unstimulated control.[1]

Quantification: The primary metric is the Mean Fluorescence Intensity (MFI) of the neutrophil

population.

Stimulation Index (SI): To normalize results and facilitate comparisons, a Stimulation Index is

often calculated.[5][10]

SI = MFI of Stimulated Sample / MFI of Unstimulated Sample

Table 1: Typical Reagent Concentrations and Incubation
Times
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Parameter
Concentration /
Time

Notes Source

Cell Concentration
1 x 10⁶ - 1 x 10⁷

cells/mL

For isolated

neutrophils.
[1]

DHR123

Concentration
5 µM

Prepare fresh from a

DMSO stock.
[5]

DHR123 Incubation 5 - 15 minutes at 37°C
Pre-loads cells with

the dye.
[1][14]

PMA Concentration 100 - 200 nM
Potent, receptor-

independent stimulus.
[14][18]

fMLP Concentration 100 nM
Receptor-dependent

physiological stimulus.
[1]

Stimulation Incubation
15 - 45 minutes at

37°C

Time can be

optimized.
[1][14]

Table 2: Example Quantitative Data and SI Calculation
Sample Condition

Mean Fluorescence
Intensity (MFI)

Stimulation Index (SI)

Unstimulated Control 150 1.0

Stimulated with PMA (100 nM) 7500 50.0

Stimulated with fMLP (100 nM) 3000 20.0

Test Compound + PMA 3750 25.0

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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